

# VIM-2 Metallo- $\beta$ -Lactamase: A Technical Guide to its Structure, Function, and Inhibition

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## Compound of Interest

Compound Name: Vim-2-IN-1

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Verona integron-encoded metallo- $\beta$ -lactamase-2 (VIM-2) is a significant public health threat, conferring broad-spectrum resistance to  $\beta$ -lactam antibiotics, including the last-resort carbapenems. This guide provides a comprehensive overview of the structure, function, and inhibition of VIM-2, intended to support research and development efforts targeting this critical enzyme.

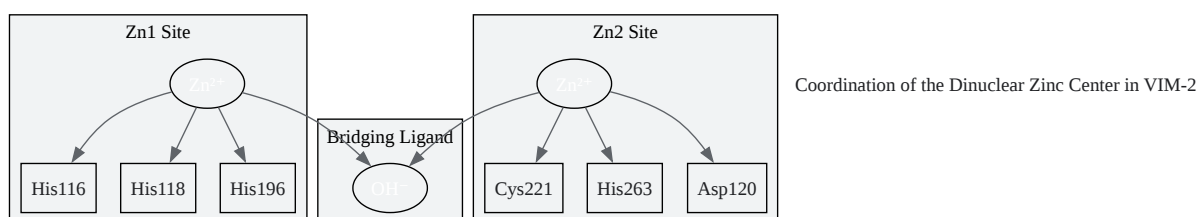
## Core Function: A Potent and Broad-Spectrum $\beta$ -Lactamase

VIM-2 is a class B1 metallo- $\beta$ -lactamase (MBL) that catalyzes the hydrolysis of a wide range of  $\beta$ -lactam antibiotics, rendering them ineffective. Its substrate profile includes penicillins, cephalosporins, and carbapenems. Notably, monobactams are generally not hydrolyzed by VIM-2. The enzyme's activity is dependent on the presence of one or two zinc ions in its active site, which are essential for catalysis. The catalytic mechanism involves a zinc-activated hydroxide ion that acts as a nucleophile, attacking the carbonyl carbon of the  $\beta$ -lactam ring and leading to its opening and inactivation.

## Structural Architecture: An $\alpha\beta/\beta\alpha$ Sandwich with a Dinuclear Zinc Center

The crystal structure of VIM-2 reveals a characteristic  $\alpha\beta/\beta\alpha$  sandwich fold, with the active site located in a shallow groove at the interface of the two  $\beta$ -sheets. This active site houses a dinuclear zinc center, where two Zn(II) ions, designated Zn1 and Zn2, are crucial for the enzyme's catalytic activity.

The coordination of these zinc ions is critical for the enzyme's function. Zn1 is typically coordinated by three histidine residues (His116, His118, and His196), while Zn2 is coordinated by a cysteine (Cys221), a histidine (His263), and an aspartate (Asp120). A key feature of the active site is a bridging hydroxide ion that is coordinated to both zinc ions and is the primary nucleophile in the hydrolysis of the  $\beta$ -lactam ring. The active site is flanked by two flexible loops, L3 and L10, which play a role in substrate binding and recognition.



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## Quantitative Data on VIM-2 Activity

The catalytic efficiency of VIM-2 varies depending on the  $\beta$ -lactam substrate. The following tables summarize key kinetic parameters and inhibition constants for VIM-2.

### Table 1: Steady-State Kinetic Parameters for VIM-2 with Various $\beta$ -Lactam Substrates

Substrate	K <sub>m</sub> (μM)	k <sub>cat</sub> (s <sup>-1</sup> )	k <sub>cat</sub> /K <sub>m</sub> (μM <sup>-1</sup> s <sup>-1</sup> )	Reference
Penicillin G	130 ± 20	230 ± 20	1.8	[1]
Ampicillin	55 ± 5	180 ± 10	3.3	[1]
Cephaloridine	21 ± 2	250 ± 10	11.9	[1]
Cefotaxime	140 ± 20	120 ± 10	0.9	[1]
Imipenem	11 ± 1	200 ± 10	18.2	[1]
Meropenem	14 ± 2	150 ± 10	10.7	[1]
Chromacef	8 ± 2	22 ± 2	2.75	[2][3]

**Table 2: Inhibition of VIM-2 by Various Compounds**

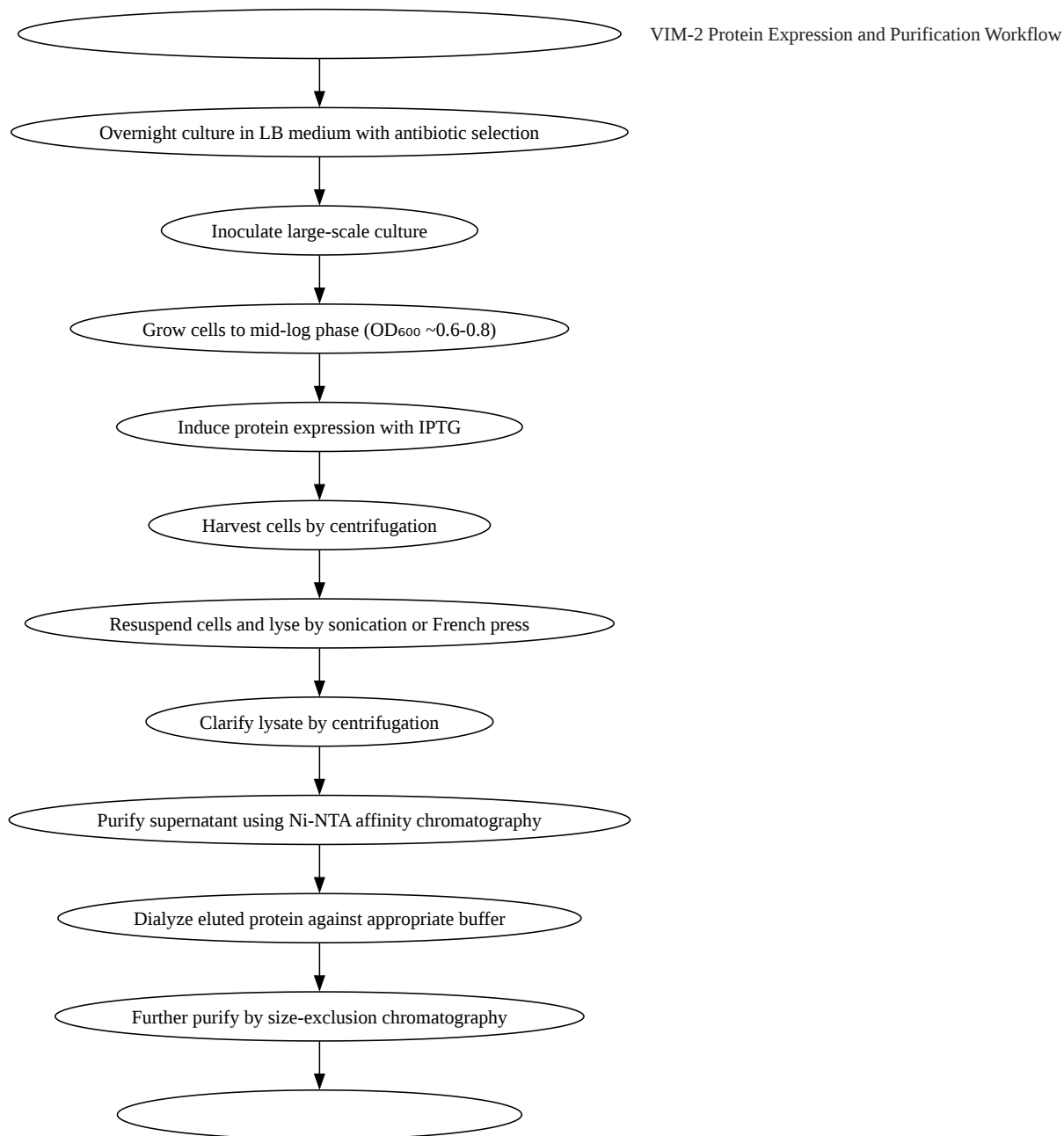
Inhibitor	IC <sub>50</sub> (μM)	K <sub>i</sub> (μM)	Inhibition Type	Reference
EDTA	50	-	-	[1]
Triazolylthioacet amide	20	-	-	[4]
L-Captopril	10.0 ± 1.9	5.0	-	[5][6]
Taniborbactam	-	0.0005	-	[7]
Aspergillomaras mine A	-	-	Restores meropenem susceptibility	[8]
6-Phosphonomethylpyridine-2-carboxylates	-	Potent inhibition	-	[9]
ML121	0.223 ± 0.003	0.148 ± 0.014	Non-competitive	[10]

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of VIM-2.

## Protein Expression and Purification of VIM-2

This protocol describes the expression of VIM-2 in E. coli and its subsequent purification.[2][11]



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Materials:

- E. coli BL21(DE3) cells
- pET vector containing the VIM-2 gene with a His-tag
- Luria-Bertani (LB) medium and agar plates
- Kanamycin or other appropriate antibiotic for selection
- Isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG)
- Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
- Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
- Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
- Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
- Ni-NTA affinity resin
- Size-exclusion chromatography column (e.g., Superdex 75)

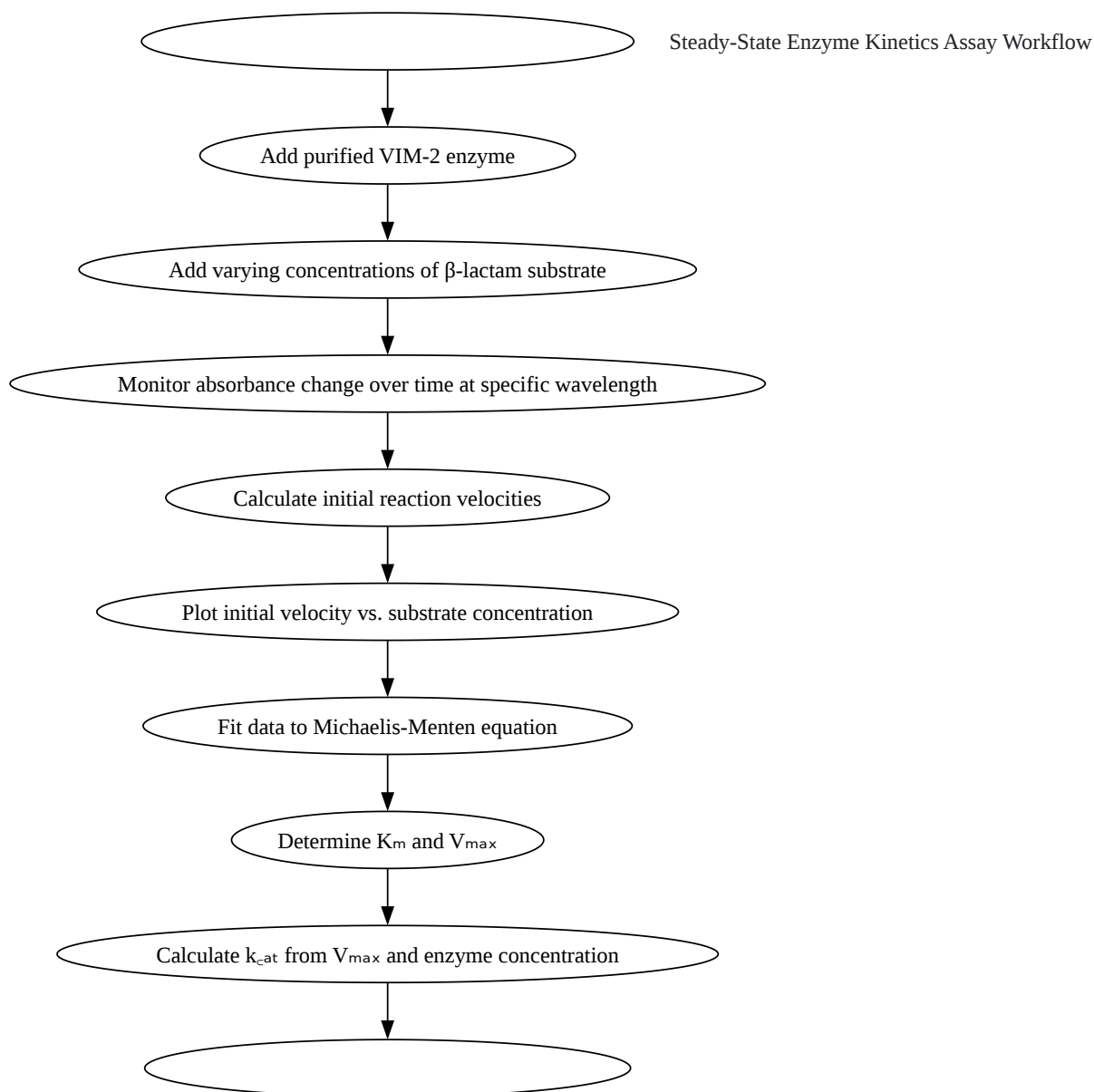
#### Procedure:

- Transform E. coli BL21(DE3) cells with the VIM-2 expression vector and plate on LB agar containing the appropriate antibiotic.
- Inoculate a single colony into a starter culture of LB medium with the antibiotic and grow overnight at 37°C with shaking.
- Inoculate a large-scale culture with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm ( $OD_{600}$ ) reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.
- Harvest the cells by centrifugation at 4°C.

- Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
- Clarify the lysate by centrifugation to remove cell debris.
- Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer to remove unbound proteins.
- Elute the His-tagged VIM-2 with elution buffer.
- Dialyze the eluted protein against dialysis buffer to remove imidazole and allow for proper folding.
- For higher purity, perform size-exclusion chromatography.
- Concentrate the purified protein and store at -80°C.

## Steady-State Enzyme Kinetics Assay

This protocol outlines the determination of steady-state kinetic parameters ( $K_m$  and  $k_{cat}$ ) for VIM-2 using a spectrophotometric assay with a chromogenic substrate like nitrocefin or CENTA.<sup>[1][3][5][6]</sup>



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Materials:



- Purified VIM-2 enzyme
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 50  $\mu$ M ZnCl<sub>2</sub>)
- Chromogenic  $\beta$ -lactam substrate (e.g., nitrocefin, CENTA)
- UV-Vis spectrophotometer
- 96-well microplates (optional, for high-throughput assays)

#### Procedure:

- Prepare a reaction mixture containing the assay buffer in a cuvette or microplate well.
- Add a known concentration of purified VIM-2 enzyme to the reaction mixture.
- Initiate the reaction by adding the  $\beta$ -lactam substrate at various concentrations.
- Immediately monitor the change in absorbance at the appropriate wavelength for the chosen substrate (e.g., 486 nm for nitrocefin) over time.
- Calculate the initial reaction velocity ( $v_0$ ) from the linear portion of the absorbance versus time plot.
- Plot the initial velocities against the corresponding substrate concentrations.
- Fit the data to the Michaelis-Menten equation ( $v_0 = (V_{\max} * [S]) / (K_m + [S])$ ) using non-linear regression analysis to determine the Michaelis constant ( $K_m$ ) and the maximum velocity ( $V_{\max}$ ).
- Calculate the turnover number ( $k_{\text{cat}}$ ) using the equation  $k_{\text{cat}} = V_{\max} / [E]$ , where  $[E]$  is the total enzyme concentration.

## Crystallization of VIM-2

This protocol provides a general guideline for the crystallization of VIM-2 for structural studies.

[\[11\]](#)[\[12\]](#)

#### Materials:

- Concentrated, pure VIM-2 protein (typically >5 mg/mL)
- Crystallization screens (various commercially available kits)
- Crystallization plates (e.g., sitting drop or hanging drop vapor diffusion plates)
- Microscopes for crystal visualization

#### Procedure:

- Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
- The drops typically consist of a 1:1 or 2:1 ratio of protein solution to reservoir solution from a crystallization screen.
- Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
- Regularly monitor the plates for crystal growth over several days to weeks.
- Once crystals appear, they can be optimized by varying the precipitant concentration, pH, and other additives.
- For co-crystallization with inhibitors, the inhibitor can be added to the protein solution before setting up the crystallization trials or soaked into existing apo-enzyme crystals.
- Harvested crystals are then cryo-protected and flash-cooled in liquid nitrogen for X-ray diffraction analysis.

## Conclusion

VIM-2 remains a formidable challenge in the fight against antibiotic resistance. A thorough understanding of its structure, function, and enzymatic mechanism is paramount for the development of effective inhibitors. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to this critical area of drug discovery. By providing a centralized repository of technical information, we hope to facilitate and accelerate the design and development of novel therapeutic strategies to combat the threat posed by VIM-2 and other metallo- $\beta$ -lactamases.

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